N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a trifluoromethyl group attached to a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound, N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide, exhibits affinity to multiple receptors. Its primary targets include dopamine D2 receptor , with an affinity of 115 nM . It also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
The compound interacts with its molecular targets at the molecular level It is known that the compound acts as an antagonist at the dopamine d2 receptor .
Biochemical Pathways
The compound’s interaction with multiple receptors suggests that it may affect various biochemical pathways. For instance, its antagonistic action on dopamine receptors could influence dopamine signaling pathways, which are implicated in numerous neurological and psychological conditions .
Result of Action
In behavioral studies, the compound has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been found to improve memory consolidation after acute treatment in mice . It induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a phenyl halide in the presence of a base.
Attachment of the Propyl Chain: The propyl chain is added through an alkylation reaction, where the piperazine derivative reacts with a propyl halide.
Formation of Benzamide Moiety: The final step involves the reaction of the substituted piperazine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-benzylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide
- N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O/c22-21(23,24)18-9-7-17(8-10-18)20(28)25-11-4-12-26-13-15-27(16-14-26)19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHDFXNLNSYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.